molecular formula C12H16N2O3 B7973608 Methyl 4-amino-3-(morpholin-4-yl)benzoate

Methyl 4-amino-3-(morpholin-4-yl)benzoate

Cat. No.: B7973608
M. Wt: 236.27 g/mol
InChI Key: PSFFGTUFWXSKSH-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(morpholin-4-yl)benzoate is a chemical compound that features a benzoate ester linked to a morpholine ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(morpholin-4-yl)benzoate typically involves the reaction of 4-amino-3-(morpholin-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Another method involves the use of methyl chloroformate as a reagent to esterify the benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate esters depending on the reagents used.

Scientific Research Applications

Methyl 4-amino-3-(morpholin-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(morpholin-4-yl)benzoate: Lacks the amino group, which may affect its reactivity and biological activity.

    4-Amino-3-(morpholin-4-yl)benzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.

Uniqueness

Methyl 4-amino-3-(morpholin-4-yl)benzoate is unique due to the presence of both an amino group and a morpholine ring, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-amino-3-(morpholin-4-yl)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}N2_2O3_3
  • Molecular Weight : 234.25 g/mol
  • Chemical Structure : The compound features a benzoate moiety with an amino group and a morpholine ring, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of bacterial topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to bacterial cell death, making it a candidate for antibacterial therapy.

Biological Activity

  • Antibacterial Activity :
    • Studies have shown that compounds similar to this compound exhibit potent antibacterial effects against various strains, including multidrug-resistant (MDR) bacteria. For instance, compounds with similar structures demonstrated minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Staphylococcus aureus and Enterococcus species .
    • The compound's ability to inhibit topoisomerases contributes to its antibacterial efficacy, as these enzymes are essential for bacterial survival.
  • Cytotoxicity :
    • Cytotoxicity assays have indicated that while the compound shows significant antibacterial activity, it also needs to be evaluated for potential toxicity in mammalian cells. This balance is crucial for developing safe therapeutic agents.

Study 1: Efficacy Against MDR Bacteria

A recent study focused on the synthesis of new dual inhibitors targeting bacterial topoisomerases, including compounds related to this compound. The lead compound demonstrated:

  • Broad-spectrum activity against over 100 MDR strains.
  • In vivo efficacy in mouse models of infection, indicating potential for clinical application .

Study 2: Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of related compounds revealed that modifications at the morpholine position significantly affect antibacterial potency. For example:

  • Substituting different groups on the morpholine ring enhanced solubility and binding affinity to target enzymes.
CompoundMIC (μg/mL)Target EnzymeRemarks
Compound A<0.03125DNA gyraseEffective against MDR strains
Compound B0.125Topo IVModerate activity
This compoundTBDTBDUnder investigation

Properties

IUPAC Name

methyl 4-amino-3-morpholin-4-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)9-2-3-10(13)11(8-9)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFFGTUFWXSKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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